molecular formula C15H21ClN2O3S B5169920 2-(1,3-Benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride

2-(1,3-Benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride

Cat. No.: B5169920
M. Wt: 344.9 g/mol
InChI Key: YNHGEXPEYKZEPP-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride is a synthetic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride typically involves the reaction of 1,3-benzodioxole derivatives with thiazolidinone precursors under specific conditions. Common reagents include dimethylamine and various catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to ensure purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, research may focus on its therapeutic potential, particularly in treating diseases where thiazolidinone derivatives have shown efficacy.

Industry

Industrially, it could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Other compounds in this class may include 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one and its analogs.

    Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid and its derivatives.

Uniqueness

The uniqueness of 2-(1,3-Benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride lies in its specific structure, which combines the benzodioxole and thiazolidinone moieties with a dimethylamino propyl group. This unique combination may confer distinct biological activities and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S.ClH/c1-16(2)6-3-7-17-14(18)9-21-15(17)11-4-5-12-13(8-11)20-10-19-12;/h4-5,8,15H,3,6-7,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHGEXPEYKZEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(SCC1=O)C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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